BenchChemオンラインストアへようこそ!

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Chiral derivatization NMR spectroscopy Absolute configuration

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate (CAS 151337-56-3; MFCD30732370) is a chiral, orthogonally protected amino acid derivative with molecular formula C₁₄H₁₈ClNO₄ and molecular weight 299.75 g/mol. The compound integrates three functional domains: an acid-labile tert-butoxycarbonyl (Boc) N-protecting group, a D-(R)-configured phenylglycine scaffold, and a chloromethyl ester at the C-terminus that serves as an activated leaving group for nucleophilic substitution.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
Cat. No. B8052355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18)/t11-/m1/s1
InChIKeyWFXNKIQPEVAKKK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate – A Protected D-Phenylglycine Chloromethyl Ester Building Block


Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate (CAS 151337-56-3; MFCD30732370) is a chiral, orthogonally protected amino acid derivative with molecular formula C₁₄H₁₈ClNO₄ and molecular weight 299.75 g/mol [1]. The compound integrates three functional domains: an acid-labile tert-butoxycarbonyl (Boc) N-protecting group, a D-(R)-configured phenylglycine scaffold, and a chloromethyl ester at the C-terminus that serves as an activated leaving group for nucleophilic substitution [2]. It is commercially available from multiple suppliers at ≥95% purity and is supplied for research and development use as a chiral building block, peptide synthesis intermediate, and prodrug precursor .

Why Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate Cannot Be Replaced by a Generic Analog


The selection of this specific compound over seemingly similar alternatives—such as the (2S)-enantiomer (CAS 2137026-56-1), N-Boc-(R)-phenylglycine free acid (CAS 33125-05-2), or simple methyl/ethyl esters of Boc-phenylglycine—is dictated by three inseparable structural features that jointly determine synthetic utility. First, the (R)-stereochemistry is non-negotiable for applications requiring the D-phenylglycine configuration found in β-lactam antibiotic side chains, where L-epimers yield substantially lower antibacterial activity [1]. Second, the chloromethyl ester provides an activated leaving group (Cl) that enables efficient SN2-type nucleophilic substitution at rates unavailable to methyl or ethyl esters, which rely on poorer carboxylate leaving groups [2]. Third, the Boc group confers acid-labile N-protection that is orthogonal to the base/nucleophile-sensitive chloromethyl ester, a combination not offered by Fmoc-protected or unprotected analogs [3]. Substituting any one of these three modules—changing stereochemistry, ester type, or protecting group—fundamentally alters the compound's reactivity profile and chiral integrity in downstream transformations.

Quantitative Differentiation Evidence: Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate vs. Closest Comparators


BPG Amides Yield ~2.4× to ~3× Larger NMR ΔδR,S Values Than MTPA or MPA for Absolute Configuration Assignment

The Boc-phenylglycine (BPG) scaffold, which this compound directly furnishes upon chloromethyl ester activation, generates amide derivatives whose ¹H NMR ΔδR,S values substantially exceed those of the classical Mosher reagents MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) and MPA (α-methoxyphenylacetic acid). In a direct comparative study, BPG amides produced ΔδR,S values up to approximately 3-fold larger than those obtained with MTPA and MPA, with the best BPG Δδ value being three times greater than the corresponding MTPA/MPA value [1]. A separate cross-study analysis reported BPG Δδ = 0.17 ppm versus MPA Δδ = 0.07 ppm for analogous substrates, representing a ~2.4-fold enhancement [2]. This translates into greater spectral dispersion and reduced ambiguity in configurational assignment of α-chiral primary amines.

Chiral derivatization NMR spectroscopy Absolute configuration Primary amines

D-(R) Enantiomer Is Stereochemically Required for β-Lactam Antibiotic Side Chain Activity; L-(S) Epimer Shows Reduced Efficacy

The (2R) configuration of this chloromethyl ester directly corresponds to D-phenylglycine (D-Phg), which is an essential side chain building block for semi-synthetic penicillins and cephalosporins including ampicillin and cephalexin [1]. Structure–activity relationship (SAR) studies on cephalosporins have established that D-phenylglycine is the preferred side chain configuration: compounds bearing D-Phg demonstrate superior broad-spectrum antibacterial activity compared to their L-epimers . Specifically, the D-epimers of ampicillin and cephalexin are reported to be more active than the corresponding L-epimers [2]. The (2S)-enantiomer of this compound (CAS 2137026-56-1) would, upon deprotection, yield L-phenylglycine—a configuration disfavored for β-lactam antibiotic synthesis.

β-Lactam antibiotics Cephalosporins Penicillins Stereochemistry–activity relationship

Chloromethyl Ester Enables Efficient Nucleophilic Substitution for Solid-Phase Peptide Synthesis Resin Loading

The chloromethyl ester functionality is the defining feature that enables direct, covalent attachment of this Boc-protected amino acid to chloromethylated Merrifield resin via nucleophilic substitution—the foundational step of Boc-strategy solid-phase peptide synthesis (SPPS) [1]. In contrast, simple methyl or ethyl esters of Boc-phenylglycine cannot directly participate in this resin-loading chemistry because carboxylate is a poor leaving group. The chloromethyl ester's chlorine atom serves as an effective leaving group, facilitating ester bond formation with the resin-bound benzyl chloride moiety under mild conditions (e.g., cesium salt method or KF-mediated coupling) [2]. An improved method for preparing chloromethyl esters of N-blocked amino acids using bromochloromethane has been reported, providing a simple, mild, and efficient synthetic route to this compound class [3].

Solid-phase peptide synthesis Merrifield resin Nucleophilic substitution Resin loading

Chloromethyl Esters of N-Blocked Amino Acids Are Privileged Intermediates for Prodrug Conjugation

Peptide chloromethyl esters, as a compound class, have been established as important intermediates in prodrug synthesis. N-blocked amino acid and dipeptide chloromethyl esters react readily with carboxylic acid groups (e.g., aspirin) and sulfonamido groups (e.g., sulfamethazine, antimalarial sulfonamides) to form bioreversible prodrug conjugates [1]. This reactivity profile is intrinsic to the chloromethyl ester functional group and is not shared by the corresponding free acids, methyl esters, or benzyl esters, which lack the electrophilic chloromethyl carbon. The resulting acyloxymethyl or sulfonamidomethyl ester linkages are designed to undergo enzymatic or chemical hydrolysis in vivo, releasing the parent drug [2]. This compound's Boc-protected D-phenylglycine scaffold additionally provides a chiral, aromatic amino acid carrier that may modulate the physicochemical properties (lipophilicity, membrane permeability) of the conjugated drug.

Prodrug synthesis Chloromethyl ester Bioreversible protection Carrier-mediated absorption

Boc Protection Enables Orthogonal Deprotection Strategy Incompatible with Fmoc-Protected Phenylglycine Analogs

The Boc (tert-butoxycarbonyl) protecting group on this compound is cleaved under acidic conditions (typically neat TFA or 4 M HCl in dioxane, 0–25 °C, 0.5–2 h), whereas the chloromethyl ester is stable to acid but labile to nucleophiles and bases [1]. This creates a true orthogonal protection strategy: the N-terminus can be deprotected without affecting the activated C-terminus, and vice versa. In contrast, N-Fmoc-phenylglycine chloromethyl ester analogs—if prepared—would suffer from premature Fmoc deprotection under the basic or nucleophilic conditions required for chloromethyl ester displacement, as Fmoc is cleaved by secondary amines (e.g., 20% piperidine/DMF) [2]. The Boc/chloromethyl combination thus uniquely supports synthetic sequences requiring C-terminal functionalization prior to N-deprotection, a scenario not possible with Fmoc-protected counterparts.

Orthogonal protection Boc chemistry Acid-labile deprotection Peptide synthesis strategy

Racemization-Prone Phenylglycine Scaffold Requires Controlled Protection Strategy; Boc-Chloromethyl Ester Combination Mitigates Epimerization Risk

Phenylglycine and its esters are well-documented to be exceptionally racemization-prone during standard peptide coupling and deprotection conditions due to the enhanced acidity of the α-proton conferred by the directly attached phenyl ring [1]. The epimerization of C-terminal phenylglycine residues is known to occur very easily using standard coupling conditions [2]. The chloromethyl ester provides a pre-activated C-terminus that can be introduced under neutral or mildly basic conditions (e.g., K₂CO₃/DMF with bromochloromethane), avoiding the strongly basic conditions or prolonged activation times that promote racemization in alternative esterification or coupling protocols [3]. Furthermore, the Boc group's acid-labile character ensures that N-deprotection occurs under conditions that do not promote α-proton abstraction, unlike base-sensitive protecting groups.

Racemization Phenylglycine Epimerization Peptide coupling Stereochemical integrity

High-Value Application Scenarios for Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring Direct C-Terminal Resin Loading of D-Phenylglycine

This compound is ideally suited for direct attachment of a protected D-phenylglycine residue to chloromethylated Merrifield resin via its pre-activated chloromethyl ester, without requiring an intermediate activation step. This streamlines the synthesis of peptides containing a C-terminal D-phenylglycine residue—a motif found in glycopeptide antibiotics and other bioactive peptides—while minimizing racemization. The ~2.4–3× larger NMR Δδ values conferred by the BPG scaffold also enable facile absolute configuration verification of coupled products [1].

Synthesis of Bioreversible Amino Acid–Drug Prodrug Conjugates via Acyloxymethyl Linkage

The chloromethyl ester reacts directly with carboxylic acid-containing drugs (e.g., aspirin, NSAIDs, β-lactam antibiotics) to form acyloxymethyl ester prodrugs [1]. This application exploits both the pre-activated C-terminus (eliminating coupling reagent use) and the D-phenylglycine carrier, which may enhance intestinal permeability via the hPepT1 transporter—a strategy demonstrated for zanamivir prodrugs using N-blocked amino acid chloromethyl esters [2].

Preparation of BPG Amides for Absolute Configuration Determination of α-Chiral Primary Amines by ¹H NMR

Upon activation of the chloromethyl ester (e.g., conversion to the corresponding acid chloride or active ester), this compound serves as a direct precursor to the (R)-Boc-phenylglycine (BPG) chiral derivatizing agent. The resulting BPG amides yield ΔδR,S values up to ~3× larger than MTPA or MPA derivatives, providing higher-confidence absolute configuration assignment for pharmaceutical intermediates, natural products, and chiral amine drug candidates [1].

Synthesis of D-Phenylglycine-Containing β-Lactam Antibiotic Intermediates and Analogs

The (2R) configuration directly matches the D-phenylglycine side chain required for semi-synthetic cephalosporins (cephalexin, cefaclor) and penicillins (ampicillin) [1]. The orthogonal Boc/chloromethyl protection enables sequential deprotection and coupling to the β-lactam core, with the chloromethyl ester serving as a protected, activated form of D-phenylglycine that can be coupled enzymatically (penicillin G acylase) or chemically, avoiding the epimerization that plagues D-phenylglycine free acid or methyl ester coupling under standard conditions [2].

Quote Request

Request a Quote for Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.